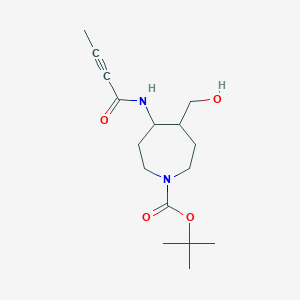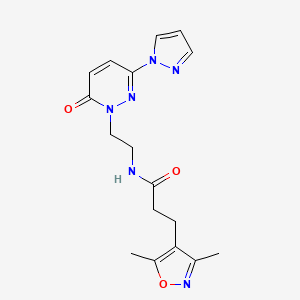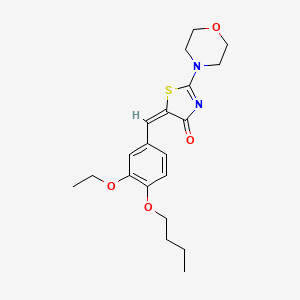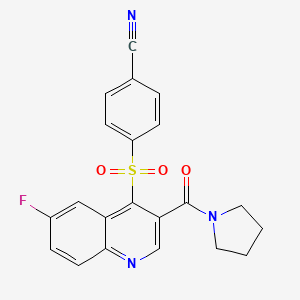
4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine ring, a quinoline ring, and a benzonitrile group. The pyrrolidine ring is a five-membered ring with nitrogen, which contributes to the stereochemistry of the molecule . The quinoline ring is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. It is also one of the most common nitrogen heterocycles .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
This compound is part of a broader class of chemicals that are of interest due to their unique reactivity and potential applications in organic synthesis. For example, quinolinium fluorochromate (QFC) is noted for its role in organic substrates' oxidation, showcasing the reactivity of quinoline derivatives in facilitating transformations in sensitive environments (Chaudhuri et al., 1994). This illustrates the chemical versatility of quinoline-related compounds in synthesis and their utility in producing complex molecules.
Antibacterial Activity
The synthesis and evaluation of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, including those with pyrrolidinyl groups, have demonstrated potent in vitro antibacterial activity against resistant strains, highlighting the potential of such compounds in addressing antibiotic resistance (Asahina et al., 2008). These findings underscore the importance of such compounds in the development of new antibacterial therapies.
Pharmacological Properties
Compounds within the quinoline and pyrrolidine families have been studied for their pharmacological properties, including antagonist and agonist activities through the GABA/benzodiazepine receptor, indicating the potential of such compounds in developing treatments for neurological conditions (Tenbrink et al., 1994). This highlights the versatility of these compounds in targeting various biological pathways for therapeutic purposes.
Antitumor Evaluation
Benzimidazole derivatives related to benzimidazo[1,2-a]quinolines have shown significant antiproliferative activity against tumor cell lines, indicating the potential of such compounds in cancer therapy (Hranjec et al., 2010). This research area is particularly promising for developing novel anticancer agents with improved efficacy and selectivity.
Wirkmechanismus
Target of Action
Similar compounds have shown potency towardsRORγt , a nuclear receptor that plays a crucial role in the regulation of immune responses.
Mode of Action
It’s known that compounds with similar structures can interact with their targets and cause changes in their activity . For instance, some compounds can inhibit the activity of their targets, leading to a decrease in the production of certain proteins.
Biochemical Pathways
Compounds that target rorγt can influence theimmune response pathways . By modulating the activity of RORγt, these compounds can potentially alter the production of cytokines, influencing immune responses.
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to contribute to thestereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s bioavailability and pharmacokinetic profile.
Eigenschaften
IUPAC Name |
4-[6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-5-8-19-17(11-15)20(18(13-24-19)21(26)25-9-1-2-10-25)29(27,28)16-6-3-14(12-23)4-7-16/h3-8,11,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMHLFHBUSOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

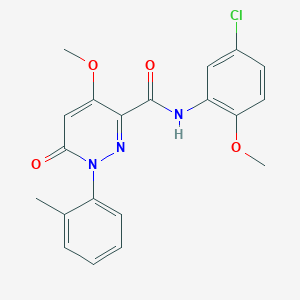
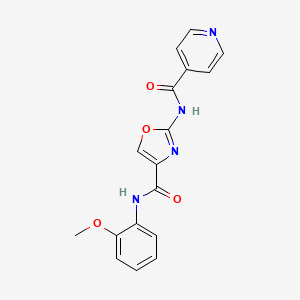
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2829367.png)
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)

![3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2829374.png)
![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)
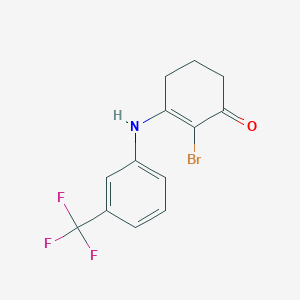
![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)
